molecular formula C6H4BrF2N B1273227 5-Bromo-2,4-difluoroaniline CAS No. 452-92-6

5-Bromo-2,4-difluoroaniline

Cat. No.: B1273227
CAS No.: 452-92-6
M. Wt: 208 g/mol
InChI Key: FQZCUAASVCIWSL-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoroaniline (5-Br-DFA) is an important organic fluorinated compound used in a variety of scientific and medical applications. It is also known as 5-bromo-2,4-difluorobenzene or 5-bromo-2,4-difluorophenyl amine. It is a colourless, odourless, and highly flammable liquid with a boiling point of 140-141°C. 5-Br-DFA is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It also finds application in the synthesis of liquid crystals and other materials. Furthermore, it is used as a catalyst in the synthesis of polymers, as well as in the production of dyes and pigments.

Scientific Research Applications

1. Haloaniline-Induced Nephrotoxicity Studies

Studies on haloanilines, including compounds like 5-Bromo-2,4-difluoroaniline, have been conducted to understand their nephrotoxic effects. These compounds are used as intermediates in the production of pesticides, dyes, and drugs. Research by Hong et al. (2000) demonstrated that 3,5-dihaloanilines (closely related to this compound) are generally more potent nephrotoxicants than 4-haloaniline isomers, highlighting the importance of investigating the toxicological profiles of these compounds (Hong et al., 2000).

2. Structural and Spectroscopic Characterization

This compound and its derivatives have been the subject of structural and spectroscopic studies. For instance, research involving Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies has been applied to understand the molecular structure and characteristics of such compounds. Vural and Kara (2017) conducted detailed spectroscopic studies on 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, using density functional theory (DFT), revealing insights into the structural and electronic properties of these types of molecules (Vural & Kara, 2017).

3. Synthesis and Applications in Heterocyclic Chemistry

The synthesis of haloaniline derivatives like this compound is crucial in heterocyclic chemistry. These compounds serve as key intermediates in the synthesis of various heterocycles. For instance, Martins (2002) explored the synthesis of brominated pyrrole derivatives, showcasing the versatility of haloanilines in synthesizing complex organic compounds (Martins, 2002).

Safety and Hazards

5-Bromo-2,4-difluoroaniline is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed and should be handled with appropriate personal protective equipment . It should be stored locked up and disposed of in accordance with applicable laws and regulations .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-difluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation and fluorination reactions, leading to the production of halogenated aromatic compounds. These interactions are crucial for the development of pharmaceuticals and agrochemicals, where this compound serves as a building block for more complex molecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can affect various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus modulating the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications. This localization is crucial for its activity and function, as it allows this compound to interact with its intended molecular targets within the cell .

Properties

IUPAC Name

5-bromo-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZCUAASVCIWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382563
Record name 5-Bromo-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-92-6
Record name 5-Bromo-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-difluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2,4-difluoro-5-nitrobenzene (5.04 g, 21.3 mmol) in EtOH (100 mL), THF (50 mL), NH4Cl (sat) (25 mL) and H2O (25 mL) was added iron powder (5.0 g, 89.5 mmol). The mixture was refluxed for 2 h and filtered through celite. The filter pad was washed with EtOAc (3×50 mL). The filtrate was concentrated and the residue was partitioned between EtOAc and brine. The organic layer was dried over MgSO4 and concentrated. Purification by flash chromatography (5–10% EtOAc/Hexane) provided 2.6 g (59%) of 5-bromo-2,4-difluoroaniline: ESMS m/e: 208.2 (M+H)+.
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.